Technical Guide: Physicochemical Properties of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
Technical Guide: Physicochemical Properties of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document combines calculated data, extrapolated information from analogous compounds, and established experimental methodologies to offer a robust profile for research and development purposes. The guide is structured to provide researchers with essential data on the molecule's characteristics, including its structural and physicochemical properties, alongside standardized protocols for its synthesis and analysis.
Chemical Identity and Structure
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group at the N1 position, a trifluoromethyl group at the C3 position, and a carboxylic acid group at the C5 position. The presence of the electron-withdrawing trifluoromethyl group and the acidic carboxylic acid moiety are expected to significantly influence its chemical reactivity, solubility, and biological activity.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid |
| Molecular Formula | C₈H₇F₃N₂O₂ |
| Molecular Weight | 224.15 g/mol |
| Canonical SMILES | C1=C(C(=NN1CC)C(F)(F)F)C(=O)O |
| CAS Number | Not explicitly found in public databases |
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and development as a potential therapeutic agent. The data presented below are a combination of calculated values and estimations based on structurally related compounds.
Table 2: Summary of Physical Properties
| Property | Value/Description |
| Appearance | Expected to be a solid at room temperature. |
| Melting Point | Data not available. The related ethyl ester has a melting point of 93-98 °C. The carboxylic acid is expected to have a higher melting point. |
| Boiling Point | Data not available; likely to decompose at high temperatures. |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in nonpolar solvents. Solubility in aqueous solutions is expected to be pH-dependent, increasing in basic conditions. |
| pKa | Data not available. The carboxylic acid proton is the most acidic proton. The pKa is anticipated to be in the range of 2-4, influenced by the electron-withdrawing trifluoromethyl group. |
Spectroscopic Data (Predicted)
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. The following are predicted spectral characteristics.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Signal for the pyrazole ring proton (CH).- Quartet and triplet signals for the N-ethyl group (CH₂ and CH₃).- A broad singlet for the carboxylic acid proton (COOH), typically downfield (>10 ppm). |
| ¹³C NMR | - Signals for the pyrazole ring carbons.- Signals for the ethyl group carbons.- Signal for the trifluoromethyl carbon (quartet due to C-F coupling).- Signal for the carboxylic acid carbonyl carbon. |
| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹).- C-F stretches from the trifluoromethyl group (approx. 1100-1300 cm⁻¹).- N-N and C-N stretches from the pyrazole ring. |
| Mass Spectrometry | - Molecular ion peak corresponding to the molecular weight (224.15).- Fragmentation patterns showing loss of CO₂, ethyl group, and trifluoromethyl group. |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducible synthesis and characterization of the target compound.
Synthesis: Hydrolysis of Ethyl Ester
The target carboxylic acid can be synthesized via the hydrolysis of its corresponding ethyl ester, ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.
Protocol:
-
Dissolution: Dissolve ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Acidification: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then dry it under a vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Physical Property Determination Workflow
The following diagram illustrates a general workflow for the determination of the key physical properties of a synthesized compound.
Caption: Workflow for Synthesis and Physical Property Characterization.
Melting Point Determination
The melting point is a crucial indicator of purity.[1][2][3][4]
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[3] Load a small amount of the sample into a capillary tube, sealing one end.[4]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.[2]
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Measurement: Decrease the heating rate to 1-2°C per minute and observe the sample.
-
Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility Determination
Solubility is determined by observing the dissolution of the solute in a given solvent.[5][6][7][8][9]
Protocol:
-
Sample Preparation: Weigh a specific amount of the compound (e.g., 1-5 mg).
-
Solvent Addition: Add a measured volume of the solvent (e.g., 0.1 mL) to the sample in a small vial.
-
Observation: Vigorously shake or vortex the mixture for a set period (e.g., 1 minute).
-
Assessment: Visually inspect the mixture for any undissolved solid. If the solid has dissolved, the compound is soluble at that concentration.
-
Quantification (Optional): For quantitative solubility, incrementally add more solute until a saturated solution is formed.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the acidity of the compound.[10][11][12][13]
Protocol:
-
Solution Preparation: Prepare a solution of the compound with a known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).[11]
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.[10]
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, measured increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[11][12]
Logical Relationships in Physicochemical Profiling
The characterization of a novel compound follows a logical progression from synthesis to detailed analysis. The following diagram illustrates these relationships.
Caption: Logical Flow of Compound Characterization.
Conclusion
This technical guide provides a foundational understanding of the physical properties of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid for the scientific community. While direct experimental data is limited, the provided calculated values, predictions based on analogous structures, and detailed experimental protocols offer a solid starting point for any research or development activities involving this compound. It is recommended that researchers experimentally verify these properties as part of their workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. westlab.com [westlab.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. bellevuecollege.edu [bellevuecollege.edu]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. csub.edu [csub.edu]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. web.williams.edu [web.williams.edu]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. researchgate.net [researchgate.net]
